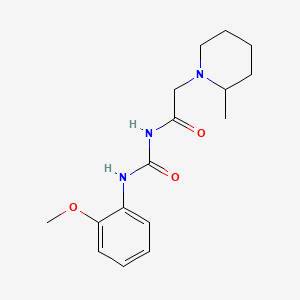
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methyl-1-piperidineacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-(((2-Hydroxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide.
Reduction: Formation of N-(((2-Methoxyphenyl)amino)methyl)-2-methyl-1-piperidineacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(((2-Hydroxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide
- N-(((2-Methoxyphenyl)amino)methyl)-2-methyl-1-piperidineacetamide
- N-(((2-Methoxyphenyl)amino)carbonyl)-2-ethyl-1-piperidineacetamide
Uniqueness
N-(((2-Methoxyphenyl)amino)carbonyl)-2-methyl-1-piperidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
53412-92-3 |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]-2-(2-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-12-7-5-6-10-19(12)11-15(20)18-16(21)17-13-8-3-4-9-14(13)22-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3,(H2,17,18,20,21) |
InChI Key |
IOHWWCQTHZFJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(=O)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


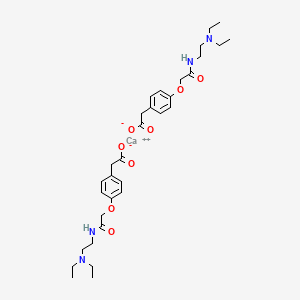

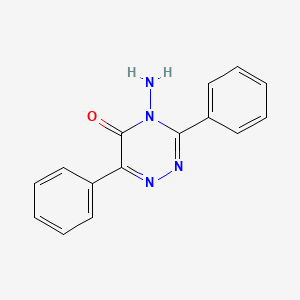

![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
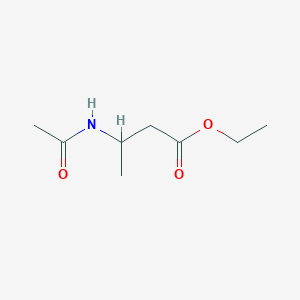
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
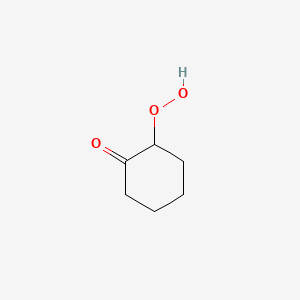
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
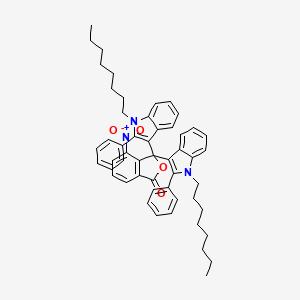
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
